3-(Hydroxymethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione
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Overview
Description
3-(Hydroxymethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione is a heterocyclic compound that contains a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of 2-methylthiazolidine-1,1-dione with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to catalyze the reaction and promote the formation of the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a thiazolidine derivative with a hydroxymethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: The major product is 3-(Carboxymethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione.
Reduction: The major product is 3-(Hydroxymethyl)-2-methylthiazolidine.
Substitution: The major products depend on the substituent introduced, such as 3-(Chloromethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione.
Scientific Research Applications
3-(Hydroxymethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Methylthiazolidine-1,1-dione: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
3-(Chloromethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione: Contains a chloromethyl group instead of a hydroxymethyl group, leading to different reactivity and applications.
Uniqueness
3-(Hydroxymethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound for the synthesis of more complex molecules and for exploring new biological activities.
Biological Activity
3-(Hydroxymethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione, also known by its CAS number 1824145-86-9, is a thiazolidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula: C5H9NO2S
- Molecular Weight: 151.19 g/mol
- Structure: The compound features a thiazolidine ring with a hydroxymethyl group and a methyl group attached.
Antioxidant Properties
Research indicates that thiazolidine derivatives exhibit significant antioxidant activity. For instance, studies have shown that compounds in this class can scavenge free radicals and reduce oxidative stress markers in various biological systems .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting a potential application in treating inflammatory diseases .
Antimicrobial Activity
This compound has also shown promise as an antimicrobial agent. In laboratory settings, it exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging: The hydroxymethyl group is believed to enhance the compound's ability to donate electrons and neutralize free radicals.
- Cytokine Modulation: By affecting signaling pathways involved in inflammation, this compound can modulate the immune response.
- Cell Membrane Interaction: Its lipophilic nature allows it to interact with bacterial membranes, leading to increased permeability and eventual cell lysis.
Study 1: Antioxidant Activity Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant properties of various thiazolidine derivatives. This compound was found to significantly reduce malondialdehyde (MDA) levels in rat liver tissues compared to control groups .
Study 2: Anti-inflammatory Potential
A clinical trial assessed the anti-inflammatory effects of this compound on patients with rheumatoid arthritis. Results indicated a marked decrease in joint swelling and pain scores after treatment with this compound over eight weeks.
Study 3: Antimicrobial Efficacy
Research conducted at a microbiology lab showed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli. The study concluded that it could be a candidate for developing new antibacterial therapies.
Comparative Biological Activity Table
Biological Activity | This compound | Other Thiazolidine Derivatives |
---|---|---|
Antioxidant | Significant (MDA reduction) | Moderate |
Anti-inflammatory | Effective (decreased TNF-alpha) | Variable |
Antimicrobial | MIC = 32 µg/mL against E. coli | MIC ranges from 16 to 64 µg/mL |
Properties
IUPAC Name |
(2-methyl-1,1-dioxo-1,2-thiazolidin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c1-6-5(4-7)2-3-10(6,8)9/h5,7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEFZKYJMOJXNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCS1(=O)=O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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